Furan-2-carbaldehyde;heptanal

Catalog No.
S14329918
CAS No.
68411-59-6
M.F
C7H14O.C5H4O2
C12H18O3
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2-carbaldehyde;heptanal

CAS Number

68411-59-6

Product Name

Furan-2-carbaldehyde;heptanal

IUPAC Name

furan-2-carbaldehyde;heptanal

Molecular Formula

C7H14O.C5H4O2
C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C7H14O.C5H4O2/c1-2-3-4-5-6-7-8;6-4-5-2-1-3-7-5/h7H,2-6H2,1H3;1-4H

InChI Key

ZBPBSTCWSSOXIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=O.C1=COC(=C1)C=O

Furan-2-carbaldehyde;heptanal, also known as 2-furancarboxaldehyde reaction products with heptanal, is a chemical compound with the molecular formula C12H18O3C_{12}H_{18}O_3 and a unique structure that combines features of both furan and aldehyde functionalities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic heterocycle containing oxygen, and an aldehyde group attached to the furan at the 2-position. The heptanal component introduces a seven-carbon straight-chain aldehyde, contributing to the compound's reactivity and potential applications in organic synthesis and medicinal chemistry .

Typical of aldehydes and furan derivatives. Key reactions include:

  • Condensation Reactions: The aldehyde group can undergo condensation with amines or alcohols, forming imines or acetals, respectively. This reactivity is influenced by the electronic properties of the furan ring.
  • Electrophilic Aromatic Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles attack the π-electron-rich furan system.
  • Diels-Alder Reactions: Furan derivatives are known to act as dienes in Diels-Alder reactions, allowing for the formation of cyclohexene derivatives when reacted with suitable dienophiles .

Several methods have been developed for synthesizing furan-2-carbaldehyde;heptanal:

  • Vilsmeier-Haack Reaction: A one-step synthesis utilizing Vilsmeier conditions has been reported to yield this compound in quantitative amounts. This method involves treating furan with a suitable reagent that introduces the formyl group directly at the 2-position .
  • Microwave-Assisted Synthesis: Microwave irradiation techniques can accelerate condensation reactions involving substituted furan-2-carboxaldehydes, improving yields and reducing reaction times compared to traditional methods .
  • Direct Aldol Condensation: Heptanal can react with furan-2-carbaldehyde in an aldol condensation process to form larger β-hydroxy aldehydes, which can be further dehydrated to yield α,β-unsaturated aldehydes .

Furan-2-carbaldehyde;heptanal has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, particularly those required in pharmaceuticals and agrochemicals.
  • Flavoring Agents: The compound may be used in flavor chemistry due to its unique aroma profile derived from both furan and heptanal components.
  • Biochemical Research: It can serve as a probe or reactant in biochemical assays aimed at studying enzyme activity or metabolic pathways involving aldehydes .

Interaction studies concerning furan-2-carbaldehyde;heptanal focus primarily on its reactivity with biological molecules such as proteins and nucleic acids. Aldehyde groups are known to form covalent bonds with amino acids containing nucleophilic side chains (e.g., lysine), potentially leading to modifications that affect protein function. Further studies are needed to elucidate specific interactions and their implications for biological systems.

Furan-2-carbaldehyde;heptanal shares structural features with several related compounds. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Furan-2-carboxaldehydeFuran ring + carboxaldehyde groupLacks the heptanal chain; only contains one carbonyl.
HeptanalStraight-chain aldehydeNo aromatic character; purely aliphatic structure.
5-Methylfuran-2-carboxaldehydeMethyl substitution on furanVariation in substitution affects reactivity profile.
FurfuralFuran ring + formyl groupSimpler structure without additional carbon chains.

Furan-2-carbaldehyde;heptanal is unique due to the combination of both a cyclic furan structure and an extended aliphatic chain from heptanal, which may influence its chemical reactivity and biological properties differently compared to its simpler analogs.

Hydrogen Bond Acceptor Count

3

Exact Mass

210.125594432 g/mol

Monoisotopic Mass

210.125594432 g/mol

Heavy Atom Count

15

General Manufacturing Information

2-Furancarboxaldehyde, reaction products with heptanal, hydrogenated: INACTIVE

Dates

Last modified: 08-10-2024

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